Guanosine 5'-triphosphate 2',3'-dialdehyde
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H14N5NaO14P3 |
|---|---|
Molecular Weight |
544.15 g/mol |
InChI |
InChI=1S/C10H14N5O14P3.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)27-5(1-16)3-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18); |
InChI Key |
WCDBGEFQPYHMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na] |
Origin of Product |
United States |
Synthetic Methodologies and Physico Chemical Characterization for Research Applications
Chemical Synthesis Pathways from Guanosine (B1672433) 5'-triphosphate Precursors
The primary route for the synthesis of Guanosine 5'-triphosphate 2',3'-dialdehyde involves the selective oxidation of the cis-vicinal diol group at the 2' and 3' positions of the ribose moiety in the parent GTP molecule. This transformation is most commonly and efficiently achieved through periodate (B1199274) oxidation.
Optimized Periodate Oxidation Protocols and Reaction Conditions
The periodate-mediated oxidation of GTP is a well-established method that cleaves the C2'-C3' bond of the ribose sugar, resulting in the formation of a dialdehyde (B1249045) derivative. nih.govconductscience.com The reaction is typically carried out in an aqueous solution using sodium meta-periodate (NaIO4) as the oxidizing agent. To ensure optimal yield and purity of the desired product, several reaction parameters must be carefully controlled.
The reaction is known to proceed rapidly. conductscience.com For optimal results, the oxidation is generally performed in the dark to prevent light-induced side reactions. aalto.fi A slight molar excess of sodium periodate is often used to drive the reaction to completion. The reaction is typically conducted at a controlled temperature, often on ice or at room temperature, for a defined period, which can range from minutes to a few hours. The pH of the reaction mixture is also a critical factor and is generally maintained in the neutral to slightly acidic range.
Table 1: Optimized Reaction Conditions for Periodate Oxidation of GTP
| Parameter | Recommended Condition | Rationale |
| Oxidizing Agent | Sodium meta-periodate (NaIO4) | Selectively cleaves cis-diols. |
| Molar Ratio (NaIO4:GTP) | Slight molar excess (e.g., 1.1:1 to 1.5:1) | Ensures complete conversion of GTP. |
| Solvent | Aqueous buffer (e.g., sodium acetate) | Maintains stable pH and solubilizes reactants. |
| pH | Neutral to slightly acidic (e.g., pH 5.0-7.0) | Optimizes reaction rate and minimizes side reactions. |
| Temperature | 0°C to room temperature (e.g., on ice) | Controls reaction rate and minimizes degradation. |
| Reaction Time | 30 minutes to 2 hours | Sufficient for complete oxidation. |
| Light Conditions | In the dark | Prevents photochemical side reactions. aalto.fi |
Strategies for Mitigating Byproduct Formation and Enhancing Yields
A primary concern during the periodate oxidation of guanosine nucleotides is the potential for over-oxidation or side reactions involving the guanine (B1146940) base. The guanine moiety is susceptible to oxidation, which can lead to the formation of various byproducts, including 8-oxo-guanine derivatives. nih.govmdpi.com To minimize these unwanted reactions and enhance the yield of the target dialdehyde, several strategies can be employed.
Careful control of the stoichiometry of the periodate is crucial; a large excess of the oxidizing agent should be avoided. Performing the reaction at low temperatures and for the minimum time required for complete conversion of the starting material can also help to suppress side reactions.
Furthermore, the method used to quench the reaction is important. While ethylene (B1197577) glycol has been traditionally used to consume excess periodate, studies on the oxidation of polysaccharides have shown that this can lead to the formation of formaldehyde, which can then react with the product. aalto.firesearchgate.netnih.gov A recommended alternative is the use of sodium thiosulfate (B1220275) to reduce the remaining periodate and iodate, followed by purification steps to remove the inorganic salts. aalto.fi
Purification and Isolation Techniques for Research-Grade this compound
Following the synthesis, a rigorous purification process is essential to isolate this compound from unreacted GTP, excess periodate, and any byproducts. A combination of chromatographic techniques is typically employed to achieve the high purity required for biochemical investigations.
Chromatographic Separation Methods (e.g., Ion Exchange Chromatography, High-Performance Liquid Chromatography)
Ion-Exchange Chromatography (IEC) is a powerful technique for separating nucleotides based on their charge. Since both GTP and its dialdehyde derivative are negatively charged due to the triphosphate group, anion-exchange chromatography is the method of choice. conductscience.comcytivalifesciences.com The separation is typically performed using a column packed with a positively charged resin. The sample is loaded onto the column in a low-salt buffer, and the bound nucleotides are then eluted by applying a gradient of increasing salt concentration (e.g., NaCl or ammonium (B1175870) bicarbonate). cytivalifesciences.com GTP and its dialdehyde will elute at different salt concentrations, allowing for their separation.
High-Performance Liquid Chromatography (HPLC) offers a high-resolution method for the purification and analysis of the product. nih.gov Reverse-phase HPLC is commonly used, where the separation is based on the hydrophobicity of the molecules. nih.govnih.gov A C18 column is often employed, and the mobile phase typically consists of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) with a gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net This technique is highly effective for separating the dialdehyde product from the more polar GTP and other impurities.
Table 2: Typical Parameters for Chromatographic Purification
| Method | Stationary Phase | Mobile Phase/Elution | Principle of Separation |
| Anion-Exchange Chromatography | DEAE-Sephadex or similar positively charged resin | Linear gradient of NaCl or (NH4)HCO3 in a suitable buffer (e.g., Tris-HCl) | Separation based on the net negative charge of the triphosphate group. |
| Reverse-Phase HPLC | C18 silica-based column | Gradient of acetonitrile or methanol in an aqueous buffer (e.g., triethylammonium acetate, pH ~7) | Separation based on differences in polarity/hydrophobicity. |
Specialized Affinity Purification Techniques Utilizing cis-Diol Reactivity (e.g., Dihydroxyboryl-Cellulose Affinity Chromatography)
A highly specific method for separating the unreacted GTP from the dialdehyde product is boronate affinity chromatography . researchgate.netxiamenbiotime.comspringernature.com This technique exploits the presence of the cis-diol group in the ribose of the starting material, GTP. The stationary phase consists of a matrix, such as cellulose (B213188) or polyacrylamide, functionalized with dihydroxyboryl groups. harvardapparatus.com
Under alkaline conditions (typically pH > 8), the boronate groups form reversible covalent esters with the cis-diols of the unreacted GTP, thus retaining it on the column. xiamenbiotime.comspringernature.com The this compound, lacking the cis-diol functionality, does not bind to the resin and is collected in the flow-through. The bound GTP can then be eluted by lowering the pH, which hydrolyzes the boronate esters. xiamenbiotime.com This method provides an elegant and efficient way to remove the starting material from the final product.
Spectroscopic and Analytical Validation of Compound Identity and Purity for Biochemical Investigations
To ensure the suitability of the synthesized this compound for research applications, its identity, purity, and concentration must be rigorously confirmed using a combination of spectroscopic and analytical methods.
UV-Visible Spectroscopy is routinely used to determine the concentration and to provide a preliminary assessment of purity. The guanine ring has a characteristic UV absorbance maximum at approximately 252 nm. researchgate.net The spectrum of the purified product should be compared to that of a known standard of GTP to ensure the integrity of the guanine chromophore after oxidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.
1H NMR spectroscopy can confirm the opening of the ribose ring. The disappearance of the signals corresponding to the 2'- and 3'-protons of the intact ribose and the appearance of new signals for the aldehyde protons are indicative of a successful oxidation.
31P NMR spectroscopy is used to verify the integrity of the triphosphate chain. rsc.orgnih.govrsc.org The spectrum should show the characteristic signals for the α, β, and γ phosphates, confirming that the triphosphate moiety has not been hydrolyzed during the synthesis and purification process.
Mass Spectrometry (MS) is an essential tool for confirming the molecular weight of the product. Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the this compound, which should correspond to the theoretical mass calculated from its molecular formula. researchgate.netcore.ac.uk This analysis provides definitive confirmation of the compound's identity.
Table 3: Analytical Data for this compound
| Analytical Technique | Expected Result | Information Provided |
| UV-Visible Spectroscopy | Absorbance maximum at ~252 nm | Confirmation of guanine ring integrity and concentration determination. researchgate.net |
| 1H NMR Spectroscopy | Disappearance of 2'- and 3'-ribose proton signals; appearance of aldehyde proton signals. | Confirmation of ribose ring opening. |
| 31P NMR Spectroscopy | Presence of three distinct signals for α, β, and γ phosphates. | Confirmation of the intact triphosphate chain. rsc.orgnih.govrsc.org |
| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the theoretical mass of C10H14N5O13P3. | Definitive confirmation of molecular weight and identity. |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound (oGTP). This method provides detailed information about the atomic arrangement within the molecule by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ³¹P (phosphorus).
The synthesis of oGTP is achieved through the periodate oxidation of the parent molecule, Guanosine 5'-triphosphate (GTP). This reaction specifically cleaves the C2'-C3' bond of the ribose sugar ring, converting the vicinal diol into two aldehyde groups. NMR spectroscopy is crucial for confirming the success of this transformation. In the ¹H NMR spectrum, the most definitive evidence of the reaction is the disappearance of the signals corresponding to the 2'-H and 3'-H protons of the intact ribose ring. Concurrently, new signals emerge in the downfield region (typically 9-10 ppm) characteristic of aldehyde protons. The remaining protons of the modified ribose moiety and the guanine base exhibit shifts that can be compared to the parent GTP to confirm the integrity of the rest of the molecule. researchgate.net
³¹P NMR is used to verify that the triphosphate chain remains intact during the synthesis. A typical ³¹P spectrum for a triphosphate will show three distinct signals corresponding to the alpha (α), beta (β), and gamma (γ) phosphorus atoms, each exhibiting characteristic splitting patterns due to J-coupling between adjacent phosphorus nuclei. The chemical shifts and coupling constants provide definitive confirmation of the triphosphate structure.
Table 1: Hypothetical ¹H NMR Spectral Data Comparison of GTP and oGTP This table illustrates the expected changes in the proton NMR spectrum upon conversion of GTP to its dialdehyde derivative. Actual chemical shifts can vary based on solvent and experimental conditions.
| Proton | Expected Chemical Shift (δ) in GTP (ppm) | Expected Chemical Shift (δ) in oGTP (ppm) | Rationale for Change |
| H-8 (Guanine) | ~8.0 | ~8.0 | No significant change expected. |
| H-1' (Ribose) | ~5.9 | ~5.9-6.1 | Minor shift due to change in ring conformation. |
| H-2' (Ribose) | ~4.7 | Signal Absent | Original C2'-H group is oxidized. |
| H-3' (Ribose) | ~4.5 | Signal Absent | Original C3'-H group is oxidized. |
| H-4' (Ribose) | ~4.3 | ~4.4 | Minor shift due to ring opening. |
| H-5', 5'' (Ribose) | ~4.2 | ~4.2 | Minimal change expected. |
| 2'-CHO (Aldehyde) | N/A | ~9.5 | New signal from the aldehyde proton at C2'. |
| 3'-CHO (Aldehyde) | N/A | ~9.4 | New signal from the aldehyde proton at C3'. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the characterization of this compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula with high confidence. This technique is essential for confirming the identity of the synthesized product and for identifying and quantifying potential impurities.
The theoretical exact mass of oGTP (C₁₀H₁₄N₅O₁₄P₃) is calculated from the sum of the exact masses of its constituent isotopes. By comparing the experimentally measured mass to the theoretical value, typically with a mass accuracy of less than 5 parts per million (ppm), the molecular formula can be unequivocally confirmed. This level of precision allows differentiation between compounds with the same nominal mass but different elemental compositions.
HRMS is also invaluable for impurity analysis. During the synthesis of oGTP, potential impurities include unreacted starting material (GTP), hydrolysis byproducts such as the corresponding 2',3'-dialdehyde of Guanosine 5'-diphosphate (oGDP) and Guanosine 5'-monophosphate (oGMP), and over-oxidation products. These impurities can be readily detected and identified by their unique and precise masses in the mass spectrum.
Table 2: Theoretical Exact Masses for HRMS Analysis of oGTP and Related Impurities
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound (oGTP) | C₁₀H₁₄N₅O₁₄P₃ | 520.9723 |
| Guanosine 5'-triphosphate (GTP) | C₁₀H₁₆N₅O₁₄P₃ | 523.0042 |
| Guanosine 5'-diphosphate 2',3'-dialdehyde (oGDP) | C₁₀H₁₃N₅O₁₁P₂ | 440.9957 |
| Guanosine 5'-monophosphate 2',3'-dialdehyde (oGMP) | C₁₀H₁₂N₅O₈P | 361.0372 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the rapid quantification and purity assessment of nucleotide derivatives like this compound. The method is based on the principle that molecules with specific chromophores—parts of the molecule that absorb light—will absorb light at characteristic wavelengths.
The primary chromophore in oGTP is the guanine ring, which is a purine (B94841) base. This ring system exhibits strong absorbance in the UV range. The conversion of the ribose moiety's diol to a dialdehyde does not significantly alter the electronic structure of the guanine base. Therefore, the UV-Vis spectrum of oGTP is expected to be nearly identical to that of its precursor, GTP. Guanosine and its derivatives typically show a maximum absorbance (λmax) at approximately 253 nm, with a secondary shoulder around 275 nm. researchgate.net
The concentration of an oGTP solution can be accurately determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration. The molar extinction coefficient for GTP at 253 nm (at pH 7.0) is well-established as 13,700 M⁻¹cm⁻¹, and this value is used for the quantification of oGTP.
A preliminary assessment of purity can be made by calculating the ratio of absorbances at different wavelengths, such as the A260/A280 ratio. For pure nucleotides, this ratio is typically around 2.0. Deviations from this value can indicate the presence of protein or other contaminants.
Table 3: Spectroscopic Properties of oGTP for UV-Vis Analysis
| Parameter | Value | Reference Compound |
| Maximum Absorbance (λmax) | ~253 nm | Guanosine 5'-triphosphate (GTP) |
| Molar Extinction Coefficient (ε) at λmax | 13,700 M⁻¹cm⁻¹ | Guanosine 5'-triphosphate (GTP) |
| Secondary Absorbance Feature | Shoulder at ~275 nm | Guanosine researchgate.net |
| Typical Purity Ratio (A253/A280) | ~2.2 | Guanosine 5'-triphosphate (GTP) |
Electrophoretic Mobility Assessment for Purity Control
Electrophoretic techniques are employed for the qualitative assessment of the purity of this compound. These methods separate molecules based on their charge-to-mass ratio in an electric field. Techniques such as capillary electrophoresis (CE) or polyacrylamide gel electrophoresis (PAGE) can effectively resolve oGTP from its potential impurities.
In a buffered system, the triphosphate moiety of oGTP imparts a significant negative charge to the molecule. During electrophoresis, oGTP will migrate towards the positive electrode (anode). The rate of migration is dependent on the net negative charge and the molecular size. Purity is demonstrated by the presence of a single, sharp peak (in CE) or band (in PAGE).
This method is particularly effective for detecting charged impurities, such as unreacted GTP or hydrolysis products like oGDP and oGMP. Each of these compounds has a different number of phosphate (B84403) groups and, therefore, a distinct charge-to-mass ratio, leading to different electrophoretic mobilities. For instance, oGTP, with three phosphate groups, will migrate faster than oGDP (two phosphates), which in turn will migrate faster than oGMP (one phosphate). The precursor, GTP, has the same charge as oGTP but a slightly different mass and conformation, which may also allow for its separation under specific high-resolution conditions.
Table 4: Expected Relative Electrophoretic Mobility of oGTP and Related Species Mobility is relative to oGTP under typical alkaline buffer conditions.
| Compound | Number of Phosphate Groups | Net Negative Charge (at pH ~7.5) | Expected Relative Mobility |
| This compound (oGTP) | 3 | High | 1.00 (Reference) |
| Guanosine 5'-diphosphate 2',3'-dialdehyde (oGDP) | 2 | Medium | < 1.00 |
| Guanosine 5'-monophosphate 2',3'-dialdehyde (oGMP) | 1 | Low | << 1.00 |
| Guanosine 5'-triphosphate (GTP) | 3 | High | ~1.00 |
Molecular Mechanisms of Interaction: Guanosine 5 Triphosphate 2 ,3 Dialdehyde As a Covalent Modifier
Formation of Covalent Adducts with Target Biomolecules
The primary mechanism by which oGTP modifies proteins involves the formation of a Schiff base, a common reaction between aldehydes and primary amines. This initial reversible step is followed by processes that can lead to a stable and essentially irreversible bond.
Nucleophilic Attack by Primary Amine Residues (e.g., Lysine) and Schiff Base Formation
The initial event in the covalent modification of proteins by oGTP is the nucleophilic attack by the ε-amino group of a lysine (B10760008) residue within the protein's nucleotide-binding site on one of the aldehyde carbons of oGTP. This reaction, a nucleophilic addition, results in the formation of an unstable carbinolamine intermediate. Subsequent dehydration of this intermediate leads to the formation of a Schiff base, also known as an imine. The formation of this carbon-nitrogen double bond is a reversible process. The primary amines of lysine side chains are the most common nucleophiles involved in this reaction due to their accessibility and reactivity under physiological conditions.
Subsequent Stabilization and Irreversible Binding Processes
While the initial Schiff base formation is reversible, subsequent reactions can lead to the formation of a stable, irreversible adduct. The exact mechanisms of this stabilization can vary and are not fully elucidated for all protein-oGTP interactions. One possibility is a further reaction of the second aldehyde group of oGTP with a nearby nucleophile on the protein, leading to a cross-linked and more stable structure. Another proposed mechanism involves the rearrangement of the Schiff base to a more stable configuration. This irreversible binding effectively traps the G-protein in an inactive state, as it can no longer cycle between its GDP-bound and GTP-bound forms. This property has been utilized to functionally uncouple G-proteins from their receptors and downstream effectors, providing insights into their signaling pathways.
Investigation of Alternative Adduct Chemistries (e.g., Morpholine-type Adducts) in Specific Protein Interactions
Beyond the classical Schiff base formation, alternative adduct chemistries have been explored. Under certain conditions, the dialdehyde (B1249045) can react with two closely spaced nucleophiles on a protein to form a more complex and stable adduct. One such possibility is the formation of a morpholine-type ring structure. This would involve the reaction of both aldehyde groups with two different nucleophilic residues, such as the amino group of a lysine and a nearby hydroxyl group of a serine or threonine, or another amino group. The formation of such a cyclic adduct would result in a highly stable, covalent link between oGTP and the protein. While theoretically possible, the direct evidence and detailed investigation of morpholine-type adducts specifically for oGTP in protein interactions are still areas of ongoing research.
Kinetic and Thermodynamic Parameters Governing Adduct Formation with Biological Macromolecules
The efficiency and specificity of covalent modification by oGTP are governed by the kinetic and thermodynamic parameters of the adduct formation process. While comprehensive quantitative data for oGTP's interaction with a wide range of proteins is not extensively available, the general principles of covalent inhibition kinetics apply.
E + I ⇌ E•I → E-I
Where:
E is the enzyme (protein)
I is the inhibitor (oGTP)
E•I is the non-covalent complex
E-I is the covalent adduct
kon and koff are the association and dissociation rate constants for the formation of the non-covalent complex.
kinact is the rate constant for the formation of the covalent adduct.
| Parameter | Description | Significance |
| kon | Association rate constant | Rate of formation of the initial non-covalent protein-oGTP complex. |
| koff | Dissociation rate constant | Rate of dissociation of the non-covalent protein-oGTP complex. |
| Ki | Inhibition constant (koff/kon) | A measure of the affinity of oGTP for the protein in the initial reversible binding step. A lower Ki indicates higher affinity. |
| kinact | Inactivation rate constant | The first-order rate constant for the formation of the covalent adduct from the non-covalently bound state. |
| kinact/Ki | Second-order rate constant | Represents the overall efficiency of covalent modification, reflecting both binding affinity and the rate of covalent bond formation. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Thermodynamically, the formation of the covalent adduct is a highly favorable process, typically characterized by a large negative change in Gibbs free energy (ΔG), making the reaction essentially irreversible under physiological conditions. The spontaneity of the reaction is driven by the formation of a stable covalent bond, which outweighs the entropic cost of bringing the two molecules together.
Applications in Enzymology and Protein Functional Elucidation
Probing the Active Site Topography and Nucleotide Binding Domains of GTP-Binding Proteins
Guanosine (B1672433) 5'-triphosphate 2',3'-dialdehyde has been instrumental in dissecting the complex interactions between GTP and its target proteins, providing insights into the conformational changes that govern their activity.
The Ras superfamily of small GTPases, which includes the Ras, Rho, and Rab families, acts as molecular switches in a vast array of cellular processes. The covalent modification of these proteins with oGTP has facilitated the identification of critical residues within their nucleotide-binding domains.
A notable study utilized the in situ periodate-oxidized form of GTP to perform affinity labeling of the human c-H-ras p21 protein. nih.gov This approach led to the successful cross-linking of the dialdehyde (B1249045) derivative of GTP to conserved lysine (B10760008) residues located near the guanine (B1146940) nucleotide-binding site. nih.gov Subsequent enzymatic digestion and microsequence analysis identified two specific lysine residues, K117 and K147, as the sites of covalent modification. nih.gov These residues are integral parts of the N-K-X-D and S-A-K/L consensus sequences, respectively, which are characteristic of Ras proteins. nih.gov Interestingly, the study found no significant differences in the location or extent of modification between the GDP-bound and GTP-bound forms of p21. nih.gov This technique of affinity labeling with periodate-oxidized GTP has been proposed as a general method for identifying and characterizing the consensus elements within the broader GTPase superfamily. nih.gov
While direct studies employing oGTP with Rho and Rab family proteins are less documented in readily available literature, the principles established with the Ras family are broadly applicable. The high degree of conservation in the nucleotide-binding pocket across the Ras superfamily suggests that oGTP can be a similarly effective tool for mapping the active sites and identifying key lysine residues in Rho and Rab proteins.
Heterotrimeric G-proteins, composed of α, β, and γ subunits, are crucial transducers of signals from G-protein coupled receptors (GPCRs). Guanosine 5'-triphosphate 2',3'-dialdehyde has been effectively used to investigate the activation and regulation of these important signaling complexes.
The α-subunit of the stimulatory G-protein (Gsα) has been a key target for studies involving oGTP. Research has shown that oGTP can be employed to block receptor-mediated G-protein activation and to disrupt the corresponding signaling pathway. This is achieved through the covalent incorporation of the GTP analog into the G-protein α-subunits. The ability to label these subunits, often using a radiolabeled version of oGTP, allows for their identification with specific antibodies.
While the primary focus of many studies has been on Gsα, the same methodology can be applied to investigate the inhibitory G-protein α-subunit (Giα). By covalently modifying Giα with oGTP, researchers can explore its interactions with receptors and effectors, and dissect the mechanisms that govern its inhibitory role in signal transduction. The irreversible nature of the oGTP modification makes it a powerful tool for trapping the G-protein in a specific state, thereby facilitating the study of its regulatory interactions.
The GTPase superfamily encompasses a large and diverse group of proteins that share a common structural design and function as molecular switches. nih.gov The insights gained from studies on Ras and heterotrimeric G-proteins using oGTP can be extrapolated to the broader superfamily.
The affinity labeling technique using periodate-oxidized GTP provides a general framework for identifying the consensus nucleotide-binding elements across different GTPases. nih.gov By identifying the specific lysine residues that are covalently modified by oGTP, researchers can gain valuable information about the three-dimensional structure of the nucleotide-binding pocket and the residues that are critical for GTP binding and hydrolysis. This information is essential for understanding the molecular mechanisms that underlie the function of these ubiquitous cellular regulators.
Elucidation of Enzyme Inhibition Mechanisms through Covalent Modification
Beyond its use in mapping active sites, this compound also serves as a potent tool for studying enzyme inhibition. Its ability to form irreversible covalent bonds allows for the detailed characterization of inhibitory mechanisms.
While direct studies detailing the irreversible inhibition of guanylate cyclases by this compound are not prominently featured in available research, studies on a related compound, oxidized guanosine 5'-triphosphate (oxo8GTP), provide significant insights into how modified GTP analogs can act as inhibitors. Oxidative stress can lead to the formation of oxo8GTP, which has been identified as a potent inhibitor of nitric oxide-stimulated soluble guanylyl cyclase (sGC). nih.gov The accumulation of this oxidized form of GTP can significantly reduce the activity of sGC. nih.gov This suggests that modifications to the guanine nucleotide, such as the dialdehyde group in oGTP, could similarly confer inhibitory properties. The reactive nature of the dialdehydes in oGTP would likely lead to an irreversible inhibition through covalent modification of the enzyme, analogous to its action on GTP-binding proteins.
The mode of inhibition by this compound can be analyzed to determine whether it acts as a competitive or non-competitive inhibitor. In a competitive inhibition model, the inhibitor directly competes with the natural substrate for binding to the active site of the enzyme. In contrast, a non-competitive inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
In the context of guanylate cyclase, if oGTP were to act as a competitive inhibitor, its binding to the active site would be mutually exclusive with the binding of the natural substrate, GTP. The irreversible covalent modification of the active site by oGTP would permanently block substrate binding.
Alternatively, if oGTP were to bind to an allosteric site (a site other than the active site) and then form a covalent bond, it would be classified as a non-competitive inhibitor. This would lock the enzyme in an inactive conformation, preventing it from carrying out its catalytic function even in the presence of high concentrations of the natural substrate. Studies on the inhibition of adenylate cyclase by the GTPγS-bound α-subunit of Ni have shown both competitive and non-competitive inhibitory mechanisms, where the α-subunit can compete with the activator Ns, and the βγ-subunits can inhibit in a non-competitive manner. nih.gov A similar detailed kinetic analysis would be required to definitively characterize the mode of inhibition of guanylate cyclase by oGTP.
Studies on Protein Synthesis Initiation Factor 2 (eIF-2) Binding and Inhibition
The eukaryotic initiation factor 2 (eIF-2) plays a pivotal role in the initiation of protein synthesis, where it facilitates the binding of the initiator methionyl-tRNA to the 40S ribosomal subunit in a GTP-dependent manner. Understanding the specifics of GTP interaction with eIF-2 is crucial for elucidating the mechanics of translational control.
Reactive GTP analogues, such as this compound, have been instrumental in probing the GTP binding site of eIF-2. acs.org By incubating purified eIF-2 with oGTP, researchers can achieve covalent modification of the factor. The dialdehyde groups react with lysine residues located within or proximal to the GTP-binding pocket, leading to an irreversible linkage.
This covalent attachment results in the inhibition of eIF-2's biological functions. The modified factor is unable to participate effectively in the initiation complex, thereby halting protein synthesis. The degree of inhibition can be correlated with the extent of oGTP incorporation. Furthermore, by using radiolabeled oGTP, the specific subunit of the eIF-2 complex that binds GTP can be identified. Subsequent proteolytic digestion of the labeled protein followed by peptide sequencing allows for the precise identification of the amino acid residues at the binding site.
| Parameter | Observation | Implication |
| Target Protein | Eukaryotic Initiation Factor 2 (eIF-2) | Central to protein synthesis initiation. |
| Methodology | Affinity Labeling with GTP Analogue | Covalent modification of the GTP binding site. acs.org |
| Mechanism | Formation of Schiff base between oGTP's dialdehydes and lysine residues on eIF-2. | Irreversible binding and inhibition. |
| Primary Outcome | Inhibition of eIF-2 activity (e.g., binding to Met-tRNA). | Demonstrates the essential nature of the GTP binding pocket for protein function. |
| Secondary Outcome | Identification of specific amino acid residues within the GTP-binding site. | Provides high-resolution structural information about the active site. |
Investigations of Cytosine Triphosphate Synthetase Activation
Cytosine triphosphate (CTP) synthetase catalyzes the final step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, the ATP-dependent amination of Uridine Triphosphate (UTP) to CTP. frontiersin.org The regulation of this enzyme is critical for maintaining the appropriate balance of nucleotide pools required for nucleic acid synthesis. In many organisms, CTP synthetase activity is allosterically regulated by GTP, which often acts as an activator, signaling sufficient purine (B94841) levels to promote pyrimidine synthesis.
Investigations into the activation mechanism of CTP synthetase utilize GTP analogues like oGTP to explore the structure of the allosteric GTP-binding site. By covalently modifying this regulatory site, oGTP can lock the enzyme in a particular conformational state. If oGTP successfully mimics the activating effect of GTP, its covalent incorporation can lead to a persistently activated enzyme. This allows researchers to study the structural changes associated with activation without the need for high concentrations of native GTP. Conversely, if the analogue binds without inducing the correct conformational change, it can act as an inhibitor, providing insights into the essential interactions required for activation.
Identification of Substrate Binding Sites and Allosteric Regulatory Regions
A primary application of this compound is the mapping of nucleotide-binding sites on proteins. nih.gov Because oGTP retains the guanosine and triphosphate portions of the native molecule, it is specifically recognized and bound by proteins that have a binding site for GTP. Once localized within this site, its reactive dialdehyde moiety forms a covalent bond with a nearby nucleophilic amino acid residue, typically a lysine.
This process of affinity labeling permanently attaches a "tag" to the binding site. Researchers can then use various biochemical techniques to pinpoint the location of this tag. The modified protein is isolated and subjected to enzymatic or chemical cleavage to generate smaller peptides. These peptides are then analyzed, often using mass spectrometry, to identify the peptide fragment containing the oGTP adduct. Further sequencing of this peptide reveals the exact amino acid that was covalently modified, thereby identifying a key component of the binding site. nih.gov
This strategy is not limited to catalytic substrate sites. Many enzymes are regulated by the binding of nucleotides at allosteric sites, which are distinct from the active site. umass.edu For instance, the activity of bovine liver glutamate (B1630785) dehydrogenase is allosterically inhibited by GTP. nih.gov Using reactive GTP analogues, it has been possible to label and identify the specific residues that constitute this allosteric regulatory site, providing crucial information on how GTP binding leads to a conformational change that modulates enzyme activity. nih.gov
Utilization in Affinity Chromatography and Labeling Strategies for Protein Purification and Identification
This compound is a versatile reagent employed in both affinity labeling and affinity chromatography for the study of GTP-binding proteins. abcam.comdrugbank.com
Affinity Labeling: As described previously, this technique is used to identify and characterize GTP-binding proteins. In a typical experiment, a complex mixture of proteins (such as a cell lysate) is incubated with a radiolabeled or otherwise tagged version of oGTP. The oGTP will selectively and covalently bind to proteins with GTP-binding sites. These labeled proteins can then be identified from the mixture by techniques like SDS-PAGE and autoradiography. This approach is invaluable for discovering previously unknown GTP-binding proteins and for studying changes in GTP-binding activity under different cellular conditions.
Affinity Chromatography: This technique is used for the purification of GTP-binding proteins from a complex mixture. qyaobio.com In this application, the oGTP molecule is first covalently immobilized onto a solid support matrix, such as agarose (B213101) beads, creating an affinity resin. This is achieved by reacting the dialdehyde groups of oGTP with primary amine groups on the pre-activated chromatography matrix. A cell lysate or other protein mixture is then passed through a column packed with this GTP-affinity resin. Proteins with a specific binding site for GTP will bind to the immobilized oGTP, while the vast majority of other proteins will not interact and will pass through the column. unc.edu After washing the column to remove non-specifically bound proteins, the captured GTP-binding proteins can be eluted by changing the buffer conditions, for example, by adding a high concentration of free GTP or an analogue to compete for binding. unc.edu This method provides a highly selective and efficient means of isolating GTP-binding proteins for further study. qyaobio.com
| Technique | Principle | Objective | Process Summary |
| Affinity Labeling | Covalent modification of a protein's active or allosteric site by a reactive analogue of a natural ligand. | Identification and structural mapping of GTP-binding proteins and their nucleotide-binding sites. | oGTP is added to a protein solution; it binds to the GTP site and forms a covalent bond, "tagging" the protein for identification. acs.orgnih.gov |
| Affinity Chromatography | Separation of proteins based on their specific, reversible binding to a ligand immobilized on a solid matrix. qyaobio.com | Purification and isolation of GTP-binding proteins from a complex mixture. | oGTP is attached to a solid support; a protein mixture is passed over the support, GTP-binding proteins adhere, and are later eluted in a purified form. unc.edu |
Role in Investigating Nucleotide Metabolism and Signal Transduction Pathways in Vitro/mechanistic
Modulation of GTP-Dependent Biochemical Reactions in Isolated Systems
In isolated biochemical systems, oGTP has been instrumental in elucidating the function of GTP-dependent enzymes and pathways. By covalently modifying the GTP-binding site of G proteins, oGTP effectively locks these molecular switches in an inactive state, thereby inhibiting downstream signaling events. This "affinity labeling" technique has been widely used to identify and characterize GTP-binding proteins within cellular extracts.
A significant body of research has demonstrated the inhibitory effects of oGTP on G protein-mediated signal transduction in isolated membrane preparations. For instance, pretreatment of human platelet membranes with oGTP has been shown to suppress both receptor-mediated and direct G protein-regulated adenylyl cyclase activity. This irreversible inhibition allows for detailed studies of the reconstitution of signaling pathways by adding back purified or recombinant G protein subunits.
The mechanism of inhibition involves the formation of a Schiff base between the dialdehyde (B1249045) groups of oGTP and a lysine (B10760008) residue within the highly conserved NKXD sequence of the GTP-binding pocket of G proteins. This is followed by reduction to form a stable morpholino-like adduct, leading to the irreversible inactivation of the protein.
Table 1: Effects of oGTP on G Protein-Mediated Adenylyl Cyclase Activity in Human Platelet Membranes
| Treatment Condition | Adenylyl Cyclase Activity | Outcome |
| Control (No oGTP) | Basal level | Normal G protein function |
| Pretreatment with oGTP | Suppressed | Irreversible inhibition of Gs and Gi proteins |
| oGTP + subsequent addition of recombinant Gsα | Restored | Demonstrates specificity of oGTP for the G protein α-subunit |
Dissection of Specific Steps within Purine (B94841) Nucleotide-Dependent Cellular Signaling Cascades
The application of oGTP extends to the study of intact, albeit isolated, cellular systems, enabling the dissection of specific steps within purine nucleotide-dependent signaling cascades. By introducing oGTP intracellularly, for example through a patch pipette in electrophysiological studies, researchers can selectively block G protein-mediated signaling pathways and observe the functional consequences.
In one notable study, the intracellular application of oGTP in chick dorsal root ganglion neurons was shown to eliminate the inhibitory effect of various neurotransmitters on voltage-gated calcium channels. This demonstrated that the receptors for these neurotransmitters are coupled to the calcium channels via a G protein-dependent mechanism that is susceptible to irreversible blockade by oGTP. The specificity of this effect was confirmed by the observation that the inhibitory action of oGTP could be prevented by the co-application of a high concentration of a non-hydrolyzable GTP analog, which competes for the same binding site on the G protein.
This approach allows for the clear demarcation of G protein-dependent and -independent signaling events within a single cell, providing a powerful tool for mapping the intricate network of cellular communication.
Table 2: Impact of Intracellular oGTP on Receptor-Mediated Inhibition of Ca2+ Currents in Neuronal Cells
| Receptor Agonist | Cellular Response without oGTP | Cellular Response with intracellular oGTP | Conclusion |
| α2-adrenergic agonist | Inhibition of Ca2+ current | No inhibition of Ca2+ current | Receptor-channel coupling is G protein-mediated |
| Somatostatin | Inhibition of Ca2+ current | No inhibition of Ca2+ current | Receptor-channel coupling is G protein-mediated |
| GABA-B agonist | Inhibition of Ca2+ current | No inhibition of Ca2+ current | Receptor-channel coupling is G protein-mediated |
Impact on Protein-Nucleic Acid Interactions, e.g., with Rotavirus VP3
While the primary application of oGTP has been in the study of G proteins, its reactive nature suggests potential utility in investigating other nucleotide-binding proteins, including those involved in protein-nucleic acid interactions. A key example of such an interaction is the function of viral RNA polymerases, which are essential for the replication of RNA viruses.
Research has indicated that periodate-oxidized GTP can act as a potent inhibitor of viral RNA polymerases. researchgate.net This inhibition is presumed to occur through the covalent modification of the polymerase at its GTP-binding site, which is critical for the initiation and elongation of the viral RNA genome. By forming an irreversible bond, oGTP can effectively halt the process of viral replication.
Although specific studies detailing the interaction of oGTP with Rotavirus VP3 are not extensively documented in the available literature, the principle of its inhibitory action on viral RNA polymerases is applicable. Rotavirus VP3 is a multifunctional protein that possesses RNA capping and other enzymatic activities essential for viral replication. These functions are dependent on the binding of nucleotide triphosphates, including GTP. Therefore, it is plausible that oGTP could serve as an effective inhibitor of Rotavirus VP3 by covalently modifying its nucleotide-binding sites. However, direct experimental evidence for this specific interaction is required for confirmation. The broader finding that oGTP can inhibit viral RNA polymerases highlights its potential as a tool to probe the function of various proteins that interact with nucleic acids in a GTP-dependent manner.
Advanced Analytical Methodologies for Characterizing Guanosine 5 Triphosphate 2 ,3 Dialdehyde Modified Biomolecules
Mass Spectrometric Approaches for Identifying Covalently Modified Peptides and Proteins
Mass spectrometry (MS) stands as a cornerstone technique for the analysis of post-translationally modified proteins, offering unparalleled sensitivity and specificity. Its application to oGTP-modified biomolecules allows for the precise identification of adduction sites and the characterization of the modified species.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Adduct Mapping
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful approach for mapping oGTP adducts on proteins. The general workflow involves the enzymatic digestion of the oGTP-modified protein, typically with trypsin, to generate a complex mixture of peptides. This mixture is then separated by reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity, before introduction into the mass spectrometer.
The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Peptides that have been modified with oGTP will exhibit a characteristic mass shift corresponding to the addition of the oGTP molecule. By comparing the MS1 spectra of digested modified and unmodified proteins, researchers can identify potential oGTP-adducted peptides. The high resolution and mass accuracy of modern mass spectrometers enable the confident identification of these modified peptides from complex biological samples.
Tandem Mass Spectrometry for Site-Specific Modification Analysis
Following the identification of a potential modified peptide in the MS1 scan, tandem mass spectrometry (MS/MS) is employed for definitive site-specific analysis. In this process, the specific peptide ion of interest is isolated and fragmented within the mass spectrometer, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then analyzed to generate an MS/MS spectrum.
This fragmentation pattern provides sequence information about the peptide. The mass of the oGTP adduct will be attached to a specific amino acid residue, resulting in a mass shift in the corresponding fragment ions. By carefully analyzing the b- and y-ion series in the MS/MS spectrum, the exact location of the oGTP modification on the peptide sequence can be pinpointed. This level of detail is crucial for understanding the functional consequences of the modification. For instance, the modification of a lysine (B10760008) residue within an active site could have significant implications for enzyme activity.
| Analytical Stage | Description | Key Information Obtained |
| Protein Digestion | The oGTP-modified protein is cleaved into smaller peptides using a specific protease (e.g., trypsin). | A complex mixture of peptides is generated, making them amenable to MS analysis. |
| LC Separation | The peptide mixture is separated by liquid chromatography based on physicochemical properties. | Reduces sample complexity and allows for the sequential introduction of peptides into the mass spectrometer. |
| MS1 Scan | The mass-to-charge ratio of intact peptides is measured. | Identifies peptides that have a mass shift consistent with oGTP adduction. |
| MS/MS Fragmentation | Selected modified peptides are isolated and fragmented. | Generates fragment ions that provide peptide sequence information. |
| Spectral Analysis | The masses of the fragment ions are analyzed to determine the amino acid sequence and modification site. | Pinpoints the specific amino acid residue (e.g., lysine) that is covalently modified by oGTP. |
Biophysical Techniques for Analyzing Conformational Changes Upon Adduct Formation (e.g., Circular Dichroism Spectroscopy)
The covalent attachment of a bulky and charged molecule like oGTP to a protein can induce significant conformational changes. Circular Dichroism (CD) spectroscopy is a sensitive biophysical technique used to investigate the secondary and tertiary structure of proteins in solution. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins.
Changes in the far-UV CD spectrum (typically 190-250 nm) can indicate alterations in the protein's secondary structure content, such as α-helices, β-sheets, and random coils. For example, a decrease in the characteristic negative bands at 208 and 222 nm might suggest a loss of α-helical content upon oGTP modification. Similarly, changes in the near-UV CD spectrum (250-350 nm) can provide insights into the local environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds, thus reporting on changes in the protein's tertiary structure.
By comparing the CD spectra of a protein before and after modification with oGTP, researchers can gain valuable information about the structural consequences of adduct formation. This information is critical for correlating changes in protein function with alterations in its three-dimensional structure.
Electrophoretic Mobility Shift Assays (EMSA) and Immunoblotting Strategies for Detecting Protein-Adduct Complexes
Electrophoretic Mobility Shift Assays (EMSA)
Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are a common technique for studying protein-nucleic acid interactions. This method can be adapted to detect the formation of stable complexes between a protein and oGTP. The principle of EMSA is based on the difference in the electrophoretic mobility of a free molecule versus a molecule in a complex.
In this context, if a radiolabeled or fluorescently tagged oGTP is incubated with a target protein, the formation of a covalent adduct will result in a species with a higher molecular weight and potentially a different charge compared to the free oGTP. When this mixture is resolved on a non-denaturing polyacrylamide or agarose (B213101) gel, the oGTP-protein complex will migrate more slowly than the free oGTP, resulting in a "shifted" band. The specificity of this interaction can be confirmed through competition assays, where an excess of unlabeled GTP is added to the reaction.
Immunoblotting Strategies
Immunoblotting, or Western blotting, is a widely used technique to detect specific proteins in a complex mixture. To detect oGTP-protein adducts, this method relies on the availability of an antibody that can specifically recognize the oGTP moiety or the unique chemical structure formed at the site of adduction (e.g., the Schiff base formed with a lysine residue).
The general procedure involves separating the proteins from a cell lysate or a reaction mixture by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferring them to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is then incubated with a primary antibody that specifically binds to the oGTP-protein adduct. Subsequently, a secondary antibody conjugated to an enzyme (such as horseradish peroxidase or alkaline phosphatase) or a fluorophore, which recognizes the primary antibody, is added. The signal is then detected using a chemiluminescent, colorimetric, or fluorescent substrate, revealing the presence and relative abundance of the oGTP-modified protein. The development of specific antibodies against oGTP-protein adducts is a critical step for the successful application of this technique.
Radioactive and Fluorescent Labeling Strategies for Detection and Quantification of Modified Species
Labeling strategies using radioactive isotopes or fluorescent tags provide highly sensitive methods for the detection and quantification of oGTP-modified biomolecules.
Radioactive Labeling
Radioactive labeling can be achieved by using GTP that has been synthesized with a radioactive isotope, such as tritium (B154650) ([³H]) or phosphorus-32 (B80044) ([³²P]). For instance, [α-³²P]GTP can be periodate-oxidized to form [α-³²P]oGTP. When this radiolabeled oGTP is incubated with a protein, the resulting covalent adducts will also be radioactive.
The detection of these radiolabeled adducts can be performed in several ways. After separation by SDS-PAGE, the gel can be dried and exposed to X-ray film or a phosphorimager screen (autoradiography) to visualize the radiolabeled protein bands. Alternatively, the radioactivity in specific bands can be quantified using a scintillation counter. This approach offers high sensitivity and is particularly useful for quantifying the stoichiometry of modification.
Fluorescent Labeling
Fluorescent labeling offers a non-radioactive alternative for the detection and quantification of oGTP-modified species. This can be achieved in two primary ways:
Direct Labeling of oGTP: A fluorescent dye can be chemically conjugated to GTP, which is then oxidized to produce a fluorescent oGTP analog. This fluorescent oGTP can then be used to modify proteins, and the resulting adducts can be detected by their fluorescence.
Post-Modification Labeling: A protein is first modified with unlabeled oGTP. The reactive aldehyde groups of the bound oGTP can then be targeted for chemical ligation with a fluorescent probe containing a reactive group such as a hydrazine (B178648) or an aminooxy moiety.
Fluorescently labeled oGTP-protein adducts can be visualized in-gel using a fluorescence scanner after SDS-PAGE. This allows for the sensitive detection of the modified protein. Furthermore, the fluorescence intensity can be used for quantification. Fluorescent labeling is also amenable to a wider range of applications, including fluorescence microscopy to study the subcellular localization of modified proteins and flow cytometry to analyze modified cells.
| Labeling Strategy | Principle | Detection Method(s) | Advantages |
| Radioactive Labeling | Incorporation of a radioactive isotope (e.g., ³H, ³²P) into the GTP molecule prior to oxidation. | Autoradiography, Phosphorimaging, Scintillation Counting. | High sensitivity, direct quantification of modification stoichiometry. |
| Fluorescent Labeling (Direct) | Chemical conjugation of a fluorophore to GTP before oxidation to oGTP. | In-gel fluorescence scanning, Fluorescence microscopy, Flow cytometry. | Non-radioactive, high sensitivity, versatile applications. |
| Fluorescent Labeling (Post-Modification) | Reaction of a fluorescent probe with the aldehyde groups of the protein-bound oGTP. | In-gel fluorescence scanning, Fluorescence microscopy, Flow cytometry. | Allows for modification with native oGTP, versatile probe selection. |
Comparative Analysis with Other Guanosine Nucleotide Analogs in Biochemical Research
Distinctions in Mechanism of Action and Research Utility from Non-Hydrolyzable GTP Analogs (e.g., GTPγS, GMP-PNP)
Non-hydrolyzable GTP analogs, such as Guanosine (B1672433) 5'-O-[gamma-thio]triphosphate (GTPγS) and Guanylyl-imidodiphosphate (GMP-PNP), are foundational tools in G-protein research. Their utility stems from their resistance to the intrinsic GTPase activity of Gα subunits. By mimicking the GTP-bound "on" state without being hydrolyzed to the GDP-bound "off" state, these analogs effectively lock G-proteins in a constitutively active conformation. wikipedia.org This allows researchers to study the downstream consequences of prolonged G-protein activation.
The interaction of GTPγS and GMP-PNP with G-proteins is non-covalent. nih.gov They bind to the nucleotide-binding pocket in a manner analogous to GTP, but the modification of the triphosphate chain—a sulfur atom replacing a non-bridging oxygen in GTPγS and an imido group replacing the β-γ bridging oxygen in GMP-PNP—renders them resistant to enzymatic cleavage. wikipedia.org This stable, non-covalent association is reversible, albeit with a very slow dissociation rate, which is a key characteristic of their utility.
In stark contrast, Guanosine 5'-triphosphate 2',3'-dialdehyde operates through a fundamentally different mechanism: covalent modification. The dialdehyde (B1249045) groups on the ribose ring of oGTP are highly reactive towards primary amino groups, such as the ε-amino group of lysine (B10760008) residues within the GTP-binding pocket of a G-protein. nih.gov This reaction results in the formation of a Schiff base, a covalent bond that can be further stabilized by reduction with agents like sodium borohydride. nih.gov This covalent and quasi-irreversible interaction permanently alters the G-protein. researchgate.net
A critical distinction in their functional consequences is that while non-hydrolyzable analogs are exclusively activators, oGTP can act as either an agonist or an antagonist depending on its subsequent fate. Research has shown that once covalently bound, oGTP can still be hydrolyzed to its diphosphate (B83284) form, oGDP. This traps the G-protein in a permanently inactive state. nih.govresearchgate.net Conversely, a related compound, the 2',3'-dialdehyde derivative of GTPγS (oGTPγS), which is resistant to hydrolysis, acts as a persistent activator. nih.govresearchgate.net This dual potential of oGTP and its derivatives to either permanently activate or inactivate G-proteins provides a unique tool for dissecting signaling pathways.
| Feature | This compound (oGTP) | Non-Hydrolyzable Analogs (GTPγS, GMP-PNP) |
|---|---|---|
| Mechanism of Action | Covalent modification via Schiff base formation | Non-covalent, competitive binding |
| Interaction with Protein | Quasi-irreversible | Reversible (slow dissociation) |
| Effect on G-protein State | Can trap in an inactive (oGDP) or active (oGTPγS) state | Locks in a constitutively active state |
| Primary Research Use | Irreversibly blocking or activating G-protein function for structural and functional studies | Studying the effects of prolonged G-protein activation |
Comparison with Photoaffinity Analogs and other Covalent Modifiers of GTP-Binding Sites
Photoaffinity analogs of GTP represent another class of covalent modifiers. These compounds, such as P³-(4-azidoanilido)-P¹-5'-guanosine triphosphate (AAGTP) and 8-azido-GTP, are engineered with a photoreactive group. Upon exposure to ultraviolet (UV) light, this group is converted into a highly reactive intermediate that forms a covalent bond with nearby amino acid residues in the GTP-binding site.
The primary distinction between oGTP and photoaffinity analogs lies in the mechanism of covalent bond formation. oGTP's reactivity is inherent to its dialdehyde structure and occurs spontaneously upon incubation with the target protein. In contrast, photoaffinity labeling requires an external trigger—UV irradiation—to initiate the covalent modification. This feature of photoaffinity analogs offers a degree of temporal control over the labeling process, which can be advantageous in certain experimental designs.
However, a potential drawback of photoaffinity labeling is the risk of non-specific labeling. The high reactivity of the photo-activated intermediate can lead to covalent attachment to molecules other than the intended target, including solvent molecules or other proteins in close proximity. The specificity of oGTP, while also not absolute, is dictated by the presence of a reactive lysine residue within the binding pocket, potentially offering a different and sometimes more targeted approach to covalent modification.
Other covalent modifiers of G-proteins exist, often targeting specific amino acid residues. For instance, compounds that react with cysteine residues have been identified as inhibitors of Regulator of G-protein Signaling (RGS) proteins. nih.gov The mechanism of oGTP, targeting lysine residues through Schiff base formation, provides a distinct tool for probing the structure and function of the GTP-binding pocket, complementing other covalent modification strategies.
| Feature | This compound (oGTP) | Photoaffinity Analogs (e.g., AAGTP, 8-azido-GTP) |
|---|---|---|
| Mechanism of Covalent Modification | Spontaneous Schiff base formation with lysine residues | UV light-induced formation of a reactive intermediate that binds to nearby residues |
| Requirement for Activation | None (inherently reactive) | UV irradiation |
| Temporal Control | Limited; reaction begins upon mixing | High; covalent modification is initiated by UV light exposure |
| Potential for Non-specific Labeling | Dependent on the accessibility of reactive lysines | Can be higher due to the high reactivity of the photo-activated intermediate |
Advantages and Limitations of this compound in Specific Biochemical Contexts
The unique properties of this compound confer both distinct advantages and notable limitations in its application in biochemical research.
Advantages:
One of the primary advantages of oGTP is its ability to form a stable, covalent bond with its target G-protein. nih.gov This irreversible modification is particularly useful for downstream applications where the protein-ligand complex needs to remain intact, such as in protein purification, peptide mapping, and structural biology studies aimed at identifying the specific lysine residues involved in binding. nih.gov The ability of oGTP to be radiolabeled allows for the direct identification and tracking of the modified G-protein alpha-subunit. nih.gov
Furthermore, the capacity of oGTP to trap a G-protein in an inactive state (as oGDP) provides a powerful tool for inhibiting specific G-protein-mediated signaling pathways. nih.govnih.gov This allows researchers to dissect the contribution of a particular G-protein to a cellular process with a high degree of specificity. The irreversible nature of this inhibition can be beneficial in ensuring a complete and sustained blockade of the target pathway.
Limitations:
Despite its advantages, the use of oGTP is not without its limitations. The inherent reactivity of the dialdehyde groups can lead to off-target modifications if other accessible and reactive lysine residues exist on the protein surface or on other proteins in a complex mixture. This lack of absolute specificity can complicate the interpretation of experimental results.
The irreversible nature of the covalent bond, while an advantage in some contexts, is a significant limitation in others. For instance, oGTP is generally unsuitable for in vivo studies or for experiments where the physiological reversibility of G-protein signaling is being investigated. The permanent modification of the G-protein can lead to cellular toxicity and other artifacts. researchgate.net Additionally, the conditions required for the Schiff base formation and subsequent reduction may not be compatible with all experimental systems or the native conformation of all proteins.
Finally, the functional outcome of oGTP binding—inactivation—is in contrast to the activating effect of the more commonly used non-hydrolyzable analogs. Researchers must carefully consider whether their experimental question is best addressed by constitutively activating or irreversibly inactivating the G-protein of interest.
| Description | |
|---|---|
| Advantages | - Forms a stable, covalent bond, useful for downstream biochemical analysis. nih.gov |
| Limitations | - Potential for non-specific, off-target modifications. researchgate.net |
Future Directions and Emerging Research Avenues for Guanosine 5 Triphosphate 2 ,3 Dialdehyde
Development of Next-Generation Derivatives with Enhanced Chemical and Biological Specificity
The development of novel oGTP derivatives is a key avenue for future research, aiming to overcome the limitations of the parent molecule and create probes with tailored properties. Research efforts are focusing on modifications to the guanine (B1146940) base, the ribose moiety, and the triphosphate chain to enhance specificity, introduce new functionalities, and improve stability.
Strategic modifications can lead to derivatives with highly specific applications. For instance, analogs with substitutions on the purine (B94841) ring or the ribose moiety can be synthesized to achieve selectivity for specific subfamilies of GTP-binding proteins. The synthesis of compounds like 8-(4-bromo-2,3-dioxobutylthio)guanosine 5'-triphosphate has demonstrated the feasibility of creating GTP analogs that act as specific affinity labels for nucleotide sites. nih.gov Similarly, the development of 2'-methylseleno guanosine (B1672433) 5'-triphosphates for applications in RNA crystallography showcases how targeted chemical synthesis can produce powerful new research tools. nih.gov
Future derivatives could incorporate a range of functional groups, as outlined in the table below.
| Modification Site | Potential Functional Group | Intended Enhancement/Application | Example Analog Concept |
|---|---|---|---|
| Guanine Base (e.g., C8 or N2 position) | Fluorophores (e.g., Fluorescein, Rhodamine) | Enables direct visualization and quantification of protein labeling via fluorescence microscopy or flow cytometry. | 8-Fluorescein-oGTP |
| Guanine Base | Photo-crosslinkers (e.g., Azide, Benzophenone) | Allows for light-induced, irreversible crosslinking to the target protein, providing more stable adducts for analysis. | N2-Azidophenyl-oGTP |
| Triphosphate Chain (e.g., γ-phosphate) | Biotin (B1667282) | Facilitates the affinity purification and enrichment of labeled proteins and their binding partners using streptavidin-based chromatography. | γ-Biotin-oGTP |
| Triphosphate Chain | Non-hydrolyzable phosphate (B84403) analogs (e.g., Phosphonates) | Increases the in vivo stability of the probe by preventing enzymatic hydrolysis of the triphosphate chain. | o-GTP-γ-PCP (Guanosine 5'-(β,γ-methylenetriphosphate) 2',3'-dialdehyde) |
These next-generation derivatives will offer researchers a more versatile and specific toolkit for probing the complex roles of GTP-binding proteins in cellular signaling, trafficking, and metabolism.
Integration with High-Resolution Structural Biology Techniques for Adduct Complex Characterization
A significant frontier in understanding the impact of oGTP on its targets is the detailed structural characterization of the covalent protein-adduct complexes. The integration of high-resolution structural biology techniques, namely X-ray crystallography and cryo-electron microscopy (cryo-EM), is essential for visualizing the precise molecular interactions and conformational changes that result from oGTP binding.
X-ray Crystallography: This technique remains a gold standard for obtaining atomic-resolution structural information. libretexts.org By successfully crystallizing a target protein covalently bound to oGTP, researchers can:
Identify the specific lysine (B10760008) residue that forms the Schiff base with the dialdehyde (B1249045) group.
Determine the precise geometry of the covalent bond and the orientation of the guanine nucleotide within the binding pocket.
Visualize conformational changes in the protein backbone and side chains induced by the covalent modification.
Provide a structural basis for the functional consequences of oGTP binding, such as enzyme inhibition or activation. nih.gov
High-resolution crystal structures are invaluable for structure-based drug design, providing a detailed blueprint for the development of specific inhibitors or modulators that target the GTP-binding site. criver.com
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or proteins that are resistant to crystallization, cryo-EM has emerged as a revolutionary alternative. youtube.com This technique is particularly well-suited for studying oGTP adducts in the context of their native assemblies. nih.gov Key applications include:
Structural analysis of large GTPases or their complexes with regulatory proteins (GAPs, GEFs) after modification by oGTP.
Characterizing flexible regions of the protein that may undergo conformational changes upon adduct formation, which can be difficult to resolve using crystallography. elifesciences.org
Visualizing multiple conformational states of the protein-adduct complex that may coexist in solution.
The table below compares the key attributes of these two powerful techniques for characterizing oGTP-protein adducts.
| Technique | Primary Advantage | Key Information Provided for oGTP Adducts | Limitations |
|---|---|---|---|
| X-ray Crystallography | Highest achievable atomic resolution. nih.gov | Precise bond lengths and angles of the covalent adduct; detailed water-mediated interactions; atomic details of conformational changes. nih.gov | Requires well-diffracting crystals, which can be a major bottleneck; may trap the protein in a single, non-physiological conformation. libretexts.org |
| Cryo-Electron Microscopy (Cryo-EM) | Applicable to large, flexible, or heterogeneous complexes without the need for crystallization. nih.gov | Overall architecture of large protein-adduct complexes; visualization of domain movements; characterization of multiple conformational states. elifesciences.org | Resolution may be lower than crystallography for smaller proteins; requires sophisticated instrumentation and data processing. |
The synergistic use of these high-resolution methods will provide an unprecedented level of detail about how oGTP modifies its targets, paving the way for a more profound understanding of GTPase function and regulation.
Potential Applications in High-Throughput Biochemical Screening Platforms for Enzyme Discovery and Characterization
The unique covalent binding mechanism of oGTP makes it an ideal tool for integration into high-throughput screening (HTS) platforms. mdpi.com HTS allows for the rapid testing of thousands to millions of small molecules, and oGTP can be used to design robust assays for discovering and characterizing new enzyme modulators. nih.gov
A primary application is in the development of competitive binding assays . In this format, oGTP serves as a probe to identify compounds that occupy the GTP-binding site of a target enzyme. The workflow would be as follows:
The target GTP-binding protein is incubated with a library of test compounds.
oGTP is added to the mixture. If a test compound binds to the GTP pocket, it will block the lysine residue(s) and prevent the covalent attachment of oGTP.
The extent of oGTP labeling is quantified. A reduction in labeling indicates that the test compound is a "hit" that binds to the target site.
This screening paradigm can be adapted to various detection methods suitable for HTS, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or enzyme-linked immunosorbent assays (ELISA), by using functionally tagged oGTP derivatives (e.g., biotinylated or fluorescent).
| Screening Platform Type | Role of oGTP Derivative | Principle of Detection | Primary Outcome |
|---|---|---|---|
| Competitive Inhibition Assay | Biotin-oGTP | A test compound that binds the GTP pocket prevents covalent labeling by Biotin-oGTP. The amount of bound biotin is quantified using a labeled streptavidin reporter (e.g., linked to HRP or a fluorophore). | Identification of compounds that bind to the GTP-binding site. |
| Enzyme Activity-Based Screen | oGTP (unlabeled) | oGTP irreversibly inactivates the target enzyme. Test compounds are screened for their ability to protect the enzyme from this inactivation by binding to the active site. Residual enzyme activity is measured using a substrate that produces a fluorescent or luminescent signal. scienceopen.com | Discovery of compounds that protect enzyme activity by blocking the GTP site. |
| Fragment-Based Screening | oGTP (unlabeled) | Used as a reference covalent binder to validate the binding site of small "fragment" hits identified through biophysical methods (e.g., surface plasmon resonance or thermal shift assays). | Confirmation that fragment hits bind to the intended GTP-binding pocket. |
The integration of oGTP into HTS platforms offers a powerful strategy for accelerating the discovery of novel chemical probes and potential therapeutic leads targeting the vast and diverse family of GTP-binding proteins. researchgate.net This approach can facilitate the identification of new modulators for enzymes whose functions are not yet fully understood, thereby advancing enzyme discovery and characterization.
Q & A
Q. What are the structural characteristics and functional implications of the 2',3'-dialdehyde modification in GTP?
The 2',3'-dialdehyde modification introduces reactive aldehyde groups at the ribose 2' and 3' positions, enabling crosslinking with nucleophiles (e.g., amine or sulfhydryl groups in proteins or RNA). This modification disrupts the ribose ring structure, rendering the molecule non-hydrolyzable and useful for studying GTP-dependent enzymatic mechanisms, such as RNA polymerase pausing or GTPase activity . Methodologically, confirm the modification via UV-Vis spectroscopy (λmax ~252 nm for guanosine derivatives) and mass spectrometry to verify molecular weight shifts due to oxidation .
Q. How should Guanosine 5'-triphosphate 2',3'-dialdehyde be stored and handled to ensure stability?
Store lyophilized powder at ≤–20°C in anhydrous conditions to prevent aldehyde hydration or polymerization. For aqueous solutions (e.g., 100 mM stock), adjust pH to 7.0–7.5 with Tris-HCl buffer to stabilize the dialdehyde and minimize side reactions. Avoid repeated freeze-thaw cycles, as this may degrade the compound .
Q. What protocols are recommended for synthesizing this compound?
Synthesize via periodate oxidation of GTP under mild acidic conditions (pH 4.5–5.0) to selectively cleave the 2',3'-diol group in the ribose ring, forming dialdehydes. Purify the product using anion-exchange chromatography (e.g., DEAE-Sephadex) to separate unreacted GTP and byproducts. Validate purity via HPLC (C18 column, 10 mM ammonium acetate mobile phase) and compare retention times to standards .
Advanced Research Questions
Q. How can researchers optimize crosslinking efficiency of this compound in RNA-protein interaction studies?
- Concentration: Use 10–100 µM dialdehyde-GTP to balance specificity and nonspecific crosslinking.
- Reaction Time: Incubate for 30–60 minutes at 25°C to allow Schiff base formation with proximal lysine residues.
- Quenching: Add sodium borohydride (NaBH4) to reduce unstable Schiff bases to stable amine linkages.
- Controls: Include unmodified GTP to distinguish crosslinking artifacts from specific interactions. Validate results via SDS-PAGE and Western blotting with anti-GTP antibodies .
Q. What analytical techniques resolve contradictions in enzyme inhibition data between dialdehyde-GTP and native GTP?
Discrepancies may arise from altered binding kinetics or irreversible enzyme inactivation. Perform:
- Kinetic Assays: Compare and values using Michaelis-Menten plots. A significant reduction suggests noncompetitive inhibition due to covalent modification.
- Mass Spectrometry: Identify adducts formed between the dialdehyde and active-site residues (e.g., lysine or cysteine).
- Molecular Dynamics Simulations: Model the dialdehyde’s steric effects on GTP-binding pockets .
Q. How does this compound affect RNA capping efficiency in transcription assays?
The dialdehyde modification blocks 5'-to-3' RNA elongation by polymerases, making it a chain terminator. To study capping enzymes (e.g., RNA guanylyltransferase), incorporate dialdehyde-GTP during in vitro transcription and quantify uncapped vs. capped RNA via immunoprecipitation with anti-cap antibodies. Use MALDI-TOF to confirm the absence of 5'-phosphate groups in terminated transcripts .
Data Interpretation and Troubleshooting
Q. How to distinguish between specific and nonspecific crosslinking artifacts in GTP-dependent assays?
- Competition Assays: Co-incubate with excess native GTP; specific crosslinking should decrease proportionally.
- Mutagenesis: Modify putative binding-site residues (e.g., Lys→Ala) and assess crosslinking efficiency.
- Negative Controls: Use structurally unrelated dialdehyde compounds (e.g., oxidized ATP) to identify nonspecific reactivity .
Q. What are the limitations of using this compound in metabolic pathway studies?
- Reactivity: Aldehydes may react with unrelated cellular nucleophiles, complicating data interpretation.
- Membrane Impermeability: Requires microinjection or permeabilization for intracellular studies.
- Short Half-Life: Rapid hydrolysis in aqueous buffers necessitates fresh preparation for each experiment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
